

# 8:2 monoPAP classification within PFAS substances

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## Compound of Interest

Compound Name: 8:2 Fluorotelomer phosphate monoester

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An In-Depth Technical Guide to 8:2 Mono-substituted Polyfluoroalkyl Phosphate Ester (8:2 monoPAP)

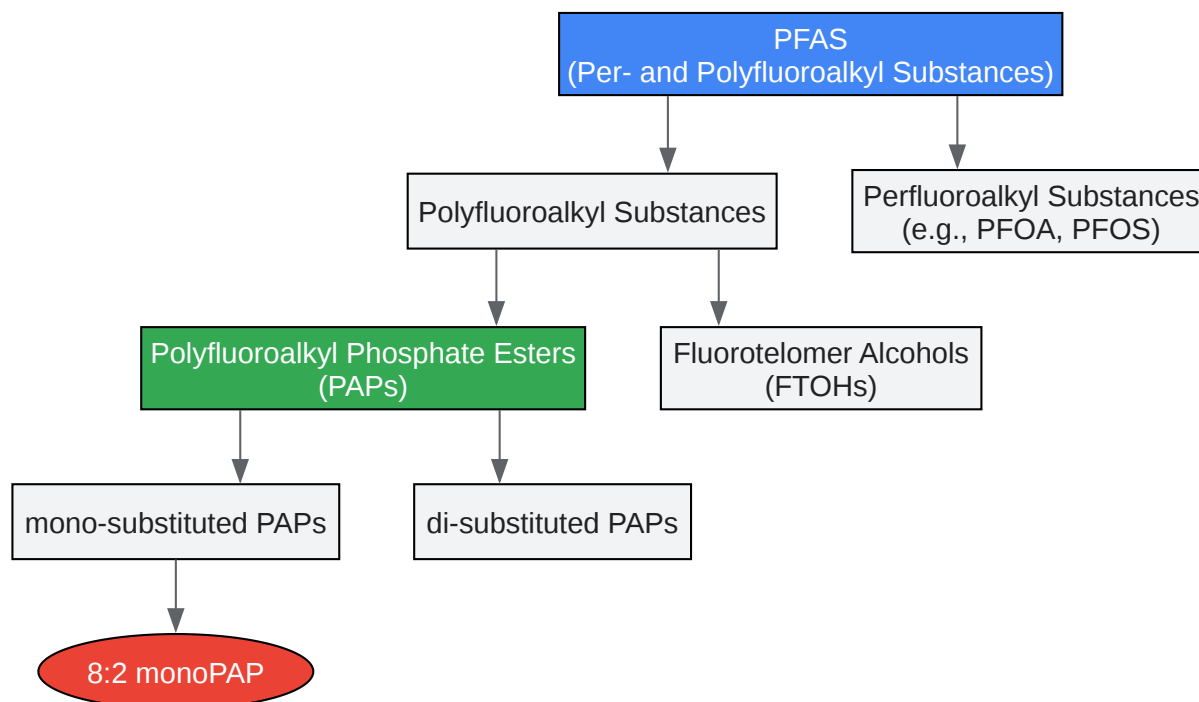
## Introduction

Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic organofluorine compounds that have seen widespread use in industrial and consumer products since the 1950s.[1][2][3] Their unique chemical properties, including resistance to heat, oil, and water, are conferred by the strength of the carbon-fluorine bond.[2][4] Within this broad family, 8:2 mono-substituted polyfluoroalkyl phosphate ester (8:2 monoPAP) is a significant member of the polyfluoroalkyl phosphate esters (PAPs) subclass.[5] It is not typically a final product but is used in the formulation of surface protection products and is considered a "precursor" substance.[5][6] This is because it can degrade or biotransform into highly persistent perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA), contributing to indirect environmental and human exposure to these more stable end-products.[6][7][8] This guide provides a comprehensive technical overview of 8:2 monoPAP, detailing its classification, chemical identity, analytical methodologies, transformation pathways, and toxicological profile for researchers and professionals in related scientific fields.

## Classification and Chemical Identity

8:2 monoPAP is classified as a polyfluoroalkyl substance, which is distinguished from perfluoroalkyl substances by the presence of non-fluorinated carbon atoms in its structure.[2][4]

Specifically, it belongs to the group of polyfluoroalkyl phosphate esters (PAPs). The "8:2" nomenclature signifies an eight-carbon fully fluorinated (perfluoroalkyl) chain attached to a two-carbon non-fluorinated (ethyl) linker group, which is in turn bonded to a mono-ester phosphate group.[6] It is a product of the telomerization manufacturing process.[6]



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Caption: Hierarchical classification of 8:2 monoPAP within the PFAS family.

Table 1: Chemical and Physical Properties of 8:2 monoPAP

Property	Value	Citation(s)
CAS Number	57678-03-2	[9]
Molecular Formula	C <sub>10</sub> H <sub>6</sub> F <sub>17</sub> O <sub>4</sub> P	[6][10]
IUPAC Name	3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-heptadecafluorodecyl dihydrogen phosphate	[10]
Synonyms	Mono[2-(perfluorooctyl)ethyl] phosphate, 8:2 Fluorotelomer phosphate monoester	[9]
Molecular Weight	544.10 g/mol	[1][11]
Chemical Class	Perfluoroalkylphosphates/phosphinates/phosphate esters, Potential Endocrine Disruptor	[10]

## Synthesis and Experimental Protocols

### General Synthesis Method

The synthesis of 8:2 monoPAP typically involves the phosphorylation of 8:2 fluorotelomer alcohol (8:2 FTOH).[12] While industrial methods may vary, a representative laboratory-scale synthesis protocol is described below.

Experimental Protocol: Synthesis of 8:2 monoPAP from 8:2 FTOH[13]

- **Reaction Setup:** A solution of 8:2 fluorotelomer alcohol (8:2 FTOH) (14 mmol) in acetone is prepared in a reaction vessel equipped for reflux.
- **Phosphorylation:** Phosphorus pentoxide (P<sub>2</sub>O<sub>5</sub>) (18 mmol) is added portion-wise to the FTOH solution.
- **Reflux:** The reaction mixture is stirred under reflux for 10 hours to facilitate the formation of the phosphate ester.

- **Precipitation:** Following the reaction, an ammonia solution (25% w/w) is added to precipitate the ammonium salt of the 8:2 monoPAP.
- **Purification:** The crude product, a white solid, is rinsed with acetone to remove unreacted starting materials and by-products, yielding the purified product.<sup>[13]</sup>

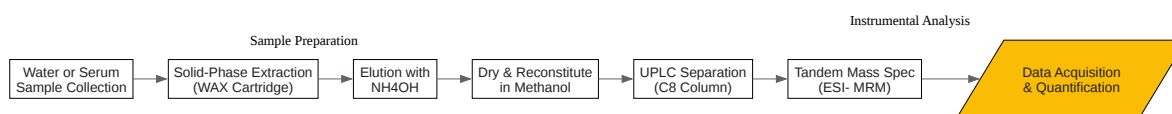
## Analytical Methodologies

The quantification of 8:2 monoPAP in environmental and biological matrices is challenging due to its trace concentrations and potential for matrix interference. The most common and sensitive method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).<sup>[14]</sup>

### Experimental Protocol: Analysis of PAPs in Drinking Water by SPE-LC-MS/MS

- **Sample Preparation (Solid-Phase Extraction - SPE):**
  - A weak anion exchange (WAX) SPE cartridge is used for extraction.
  - The cartridge is conditioned and equilibrated according to the manufacturer's protocol.
  - The water sample is loaded onto the cartridge, allowing the PAPs to adsorb.
  - Interferents are washed from the cartridge.
  - The target analytes (including 8:2 monoPAP) are eluted from the cartridge using 0.5% ammonium hydroxide (NH<sub>4</sub>OH) in a suitable solvent.
  - The eluate is dried under a gentle stream of nitrogen and reconstituted in 0.5 mL of methanol for analysis.
- **Liquid Chromatography (LC) Separation:**
  - **System:** Waters ACQUITY UPLC system or equivalent.
  - **Column:** Waters ACQUITY UPLC BEH C8 column (1.7 µm; 2.1 mm × 100 mm).
  - **Mobile Phase A:** Methanol.

- Mobile Phase B: Ultrapure water containing 0.1%  $\text{NH}_4\text{OH}$  (v/v).
- Flow Rate: 0.2 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5  $\mu\text{L}$ .
- Mass Spectrometry (MS/MS) Detection:
  - Ionization Mode: Electrospray Ionization in negative mode (ESI-).<sup>[3]</sup>
  - Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 8:2 monoPAP.



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Caption: General experimental workflow for the analysis of 8:2 monoPAP.

Table 2: Summary of Analytical Methods and Detection Limits for 8:2 monoPAP

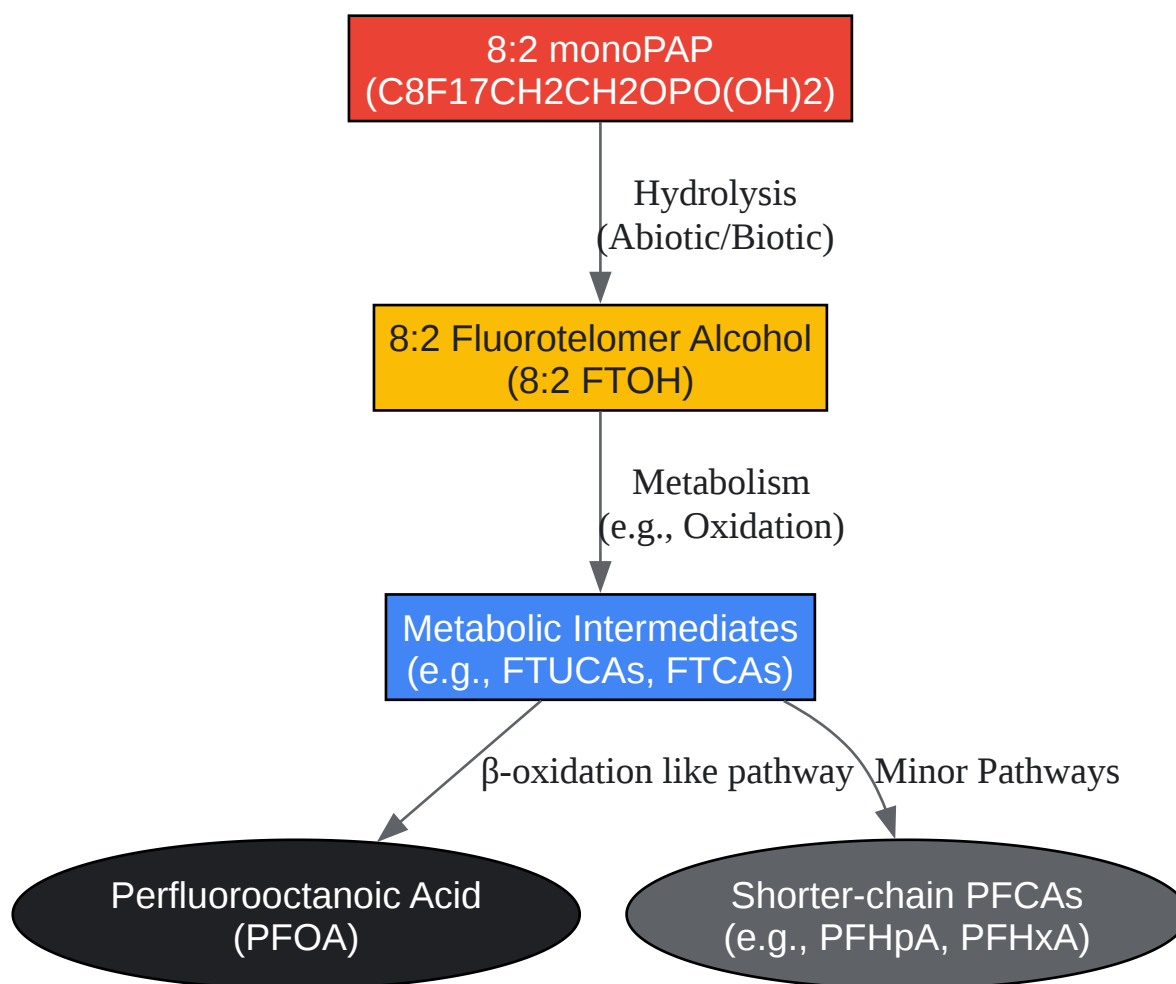
Matrix	Analytical Method	Method Detection Limit (MDL) / Limit of Quantitation (LOQ)	Citation(s)
Serum	LC-MS/MS	0.085 ng/mL (MDL)	[14]
Drinking Water	UPLC-MS/MS	0.03 ng/L (LOD), 0.1 ng/L (LOQ)	
Food Samples	LC-MS/MS	Sub to single digit pg/g range (MDL)	[15]
Mussel Tissue	LC-MS/MS	0.1-3.8 ng/g range (MDL)	[16]

## Environmental Fate and Biotransformation

8:2 monoPAP is considered a precursor substance because it transforms in the environment and biological systems to form other PFAS, most notably PFOA.[6] This transformation is a critical pathway for indirect exposure to persistent PFAAs.

The process begins with the cleavage of the phosphate ester group, followed by the oxidation of the resulting fluorotelomer alcohol.

- **Abiotic Degradation:** The primary abiotic degradation pathway is hydrolysis, which cleaves the phosphate ester bond to release 8:2 fluorotelomer alcohol (8:2 FTOH) and inorganic phosphate.[6][12] MonoPAPs like 8:2 monoPAP are known to be hydrolytically unstable and degrade more rapidly than their diester (diPAP) counterparts.[12]
- **Biotransformation:** Following hydrolysis, the liberated 8:2 FTOH undergoes extensive metabolic transformation.[12] This process, similar to  $\beta$ -oxidation, leads to the formation of PFOA as the primary terminal product, along with other shorter-chain PFCAs.[7][12] Studies in rats have confirmed the biotransformation of 8:2 monoPAP to PFOA.[7] However, absorption of monoPAPs from the gut may be limited, with some evidence suggesting that the initial hydrolysis may occur within the gut contents before absorption of the resulting metabolites.[8]



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Caption: Biotransformation pathway of 8:2 monoPAP to PFOA and other PFCAs.

## Toxicological Profile and Health Implications

The toxicology of 8:2 monoPAP is intrinsically linked to its role as a precursor to PFOA and other bioactive metabolites. While data on 8:2 monoPAP itself is limited, studies on it and related PAPs highlight several areas of concern.

- **Endocrine Disruption:** 8:2 monoPAP is classified as a potential endocrine-disrupting compound.[10] In vitro and in vivo studies have shown that 8:2 monoPAP, along with its degradation product 8:2 FTOH and the related 8:2 diPAP, can affect the synthesis of sex hormones.[2][4] Specifically, exposure has been linked to a significant increase in the expression of CYP19 aromatase, an enzyme critical for estrogen synthesis.[4]

- **Bioavailability and Metabolism:** While diPAPs have been shown to be bioavailable, studies on monoPAPs suggest they may not be readily absorbed from the gut in their original form. [8] However, evidence points to the cleavage of the phosphate-ester bond within the gut, allowing for the absorption of the resulting metabolites like 8:2 FTOH, which then undergo biotransformation.[8]
- **Precursor to Toxic PFAAs:** The primary health concern associated with 8:2 monoPAP exposure is its contribution to the body burden of persistent PFAAs like PFOA.[7] PFOA is a well-studied PFAS linked to numerous adverse health effects in humans, including developmental and reproductive toxicity, immunotoxicity, thyroid disruption, and carcinogenicity.[8][17] Because of the long biological half-life of PFOA in humans, even low-level, chronic exposure to precursors like 8:2 monoPAP can result in a significant cumulative internal dose of PFOA over time.[7]

Table 3: Summary of Toxicological Findings Related to 8:2 monoPAP



Compound(s) Studied	Study Type	Endpoint Investigated	Key Finding	Citation(s)
8:2 monoPAP, 8:2 diPAP	Rat (in vivo)	Bioavailability, Metabolism	Biotransformation to PFOA was observed.	[7]
8:2 monoPAP, 8:2 diPAP, 8:2 FTOH	In vivo / In vitro	Hormone Synthesis	Significantly increased expression of CYP19 aromatase.	[4]
monoPAPs and diPAPs	Rat (in vivo)	Absorption, Metabolism	monoPAPs were not absorbed from the gut, but evidence of cleavage in gut contents was found.	[8]
PFOA (Metabolite)	Human Epidemiology	Multiple Health Outcomes	Associated with reproductive toxicity, immunotoxicity, and carcinogenicity.	[8][17]

## Conclusion

8:2 monoPAP is a polyfluoroalkyl phosphate ester that serves as an important indirect source of human and environmental exposure to persistent perfluoroalkyl acids, particularly PFOA. Its classification as a PFAS precursor underscores the need to consider the entire life cycle of such compounds, from their use in commercial products to their ultimate degradation into terminal, stable metabolites. Understanding the analytical methods for its detection, its synthesis, and its biotransformation pathways is crucial for accurately assessing exposure risks and developing effective risk management strategies. The toxicological profile of 8:2 monoPAP is dominated by its potential for endocrine disruption and its role in contributing to the body

burden of more toxic PFAAs, making it a compound of significant interest to researchers, clinicians, and regulatory bodies.

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